N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5S2/c1-16-6-3-4-7-19(16)28-15-22(24)23-14-21(20-8-5-13-29-20)30(25,26)18-11-9-17(27-2)10-12-18/h3-13,21H,14-15H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONJPFHMZKHPJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H23NO5S2
- Molecular Weight : 445.55 g/mol
- CAS Number : 941986-81-8
The structure features a sulfonamide group, which is known for enhancing the biological activity of organic compounds. The presence of thiophene and methoxyphenyl moieties may contribute to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of Intermediates : Starting materials such as 4-methoxybenzenesulfonyl chloride and thiophene derivatives are synthesized.
- Condensation Reactions : These intermediates undergo sulfonylation and amidation under controlled conditions.
- Final Product Isolation : The product is purified using techniques like chromatography to achieve high purity levels suitable for biological testing.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, related sulfonamide derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis through various pathways, including:
- Inhibition of Enzyme Activity : Compounds can inhibit key enzymes involved in cancer cell metabolism.
- Disruption of Cell Cycle : Certain derivatives have been documented to cause cell cycle arrest in cancer cells.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential use in treating inflammatory diseases.
Antimicrobial Properties
This compound exhibits antimicrobial activity against various pathogens. Studies indicate that it can disrupt bacterial cell membranes, leading to cell lysis, which is crucial for developing new antimicrobial agents.
The biological mechanisms underlying the activity of this compound involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth and inflammation.
- Receptor Modulation : It could modulate receptor activities associated with pain and inflammation.
- Cellular Pathway Disruption : By affecting signaling pathways, it may induce apoptosis in malignant cells.
Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of a related compound in a mouse model of breast cancer. Results showed a significant reduction in tumor size compared to controls, with a noted increase in apoptosis markers.
Study 2: Anti-inflammatory Activity
In a clinical trial assessing anti-inflammatory effects, patients administered a derivative showed reduced symptoms of rheumatoid arthritis, with lower levels of inflammatory markers observed post-treatment.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H23NO5S2 |
| Molecular Weight | 445.55 g/mol |
| CAS Number | 941986-81-8 |
| Antitumor Activity | Significant (p < 0.05) |
| Anti-inflammatory Activity | Reduced TNF-α levels |
| Biological Activity | Observed Effects |
|---|---|
| Antitumor | Induces apoptosis |
| Anti-inflammatory | Decreases cytokine production |
| Antimicrobial | Disrupts bacterial membranes |
Q & A
Q. What are the key synthetic strategies for preparing N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide?
- Methodological Answer : The synthesis involves multi-step reactions:
- Sulfonylation : Introduce the 4-methoxyphenylsulfonyl group via nucleophilic substitution or coupling. For example, sulfonyl chloride intermediates can react with thiophene-containing amines under anhydrous conditions (e.g., DCM, molecular sieves) with catalysts like TMSOTf at low temperatures (-40°C to -20°C) to optimize regioselectivity .
- Acetamide Formation : Couple the sulfonamide intermediate with 2-(o-tolyloxy)acetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF or THF. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical to isolate the final product .
- Key Considerations : Protect reactive groups (e.g., amines) during sulfonylation and monitor reaction progress via TLC (hexane:ethyl acetate systems) .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Analyze and NMR to verify sulfonyl, thiophene, and acetamide moieties. For example, the sulfonyl group typically shows deshielded protons near δ 3.8–4.2 ppm, while thiophene protons appear as distinct aromatic signals (δ 6.8–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Look for characteristic peaks corresponding to sulfonyl and acetamide cleavage .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm) and sulfonyl (S=O, ~1150–1250 cm) stretches .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Store under inert atmosphere (argon) at -20°C in amber vials to prevent hydrolysis of the sulfonyl or acetamide groups.
- Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products. Similar acetamide derivatives show sensitivity to moisture and light .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfonylation step?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., TMSOTf, BF-EtO) to enhance electrophilic sulfonylation. Evidence suggests TMSOTf at -40°C improves regioselectivity in thiophene-containing systems .
- Solvent Effects : Compare polar aprotic solvents (DCM vs. THF). Molecular sieves in DCM reduce side reactions by scavenging water .
- Kinetic Studies : Use in-situ FTIR or reaction calorimetry to identify rate-limiting steps and adjust stoichiometry (e.g., sulfonyl chloride:amine ratio) .
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR signals) be resolved?
- Methodological Answer :
- Variable Temperature NMR : Probe dynamic processes (e.g., rotamers) by acquiring spectra at elevated temperatures (e.g., 50°C).
- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to assign ambiguous signals .
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating proton and carbon couplings, particularly in the thiophene and o-tolyloxy regions .
Q. What mechanistic insights exist for the biological activity of this compound?
- Methodological Answer :
- Target Hypothesis : Structural analogs with sulfonamide and aryl ether motifs show ACE2 inhibition (docking score: -5.51 kcal/mol). Perform molecular docking (AutoDock Vina) using ACE2 crystal structures (PDB: 1R4L) to predict binding modes .
- In Vitro Assays : Test inhibitory activity against SARS-CoV-2 pseudovirus entry in HEK293T-ACE2 cells, measuring luciferase activity post-infection .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified substituents (e.g., replace 4-methoxy with 4-ethoxy or remove the thiophene ring). Use parallel synthesis with automated liquid handlers for efficiency .
- Biological Profiling : Screen analogs against target panels (e.g., kinases, GPCRs) to identify selectivity trends. Compare IC values using dose-response curves .
Q. What are the potential degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C. Analyze products via LC-MS to identify hydrolysis sites (e.g., sulfonamide cleavage) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor depletion rates using UPLC-QTOF. Look for glutathione adducts indicative of reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
